Antibacterial Potency Differentiation: Iclaprim Demonstrates 8- to 32-Fold Greater Potency Than Trimethoprim Against Gram-Positive Pathogens
The parent compound Iclaprim exhibits 8- to 32-fold greater in vitro potency than trimethoprim—the only FDA-approved dihydrofolate reductase inhibitor—against a comprehensive panel of Gram-positive clinical isolates including resistant phenotypes. In a global surveillance study of 2,814 Gram-positive clinical isolates collected from 2012 to 2014 across the United States, Asia Pacific, Latin America, and Europe, iclaprim demonstrated an MIC50/MIC90 of 0.06/0.12 μg/mL for all S. aureus, compared to trimethoprim MIC50/MIC90 values of 1/2 μg/mL for the same organism set [1]. This 8- to 32-fold potency differential was consistently observed across multiple surveillance studies, with a subsequent 2013–2017 analysis of 1,365 SSSI isolates confirming that iclaprim MICs were 8- to 32-fold lower than trimethoprim against all Gram-positive isolates including resistant phenotypes [2].
| Evidence Dimension | Antibacterial potency (MIC) against Gram-positive pathogens |
|---|---|
| Target Compound Data | Iclaprim MIC50 0.06 μg/mL, MIC90 0.12 μg/mL for all S. aureus; 8- to 32-fold more potent than trimethoprim across all Gram-positive isolates |
| Comparator Or Baseline | Trimethoprim MIC50 1 μg/mL, MIC90 2 μg/mL for all S. aureus |
| Quantified Difference | 8- to 32-fold lower MIC values (greater potency) |
| Conditions | CLSI broth microdilution susceptibility testing; 2,814 Gram-positive clinical isolates (2012–2014) and 1,365 SSSI isolates (2013–2017) from global surveillance |
Why This Matters
The 8- to 32-fold potency advantage of Iclaprim over trimethoprim establishes the parent compound as a mechanistically distinct DHFR inhibitor, necessitating dedicated analytical methods using Iclaprim-d6 rather than trimethoprim-based internal standards for accurate pharmacokinetic and bioequivalence studies.
- [1] Huang DB, et al. Surveillance of iclaprim activity: In vitro susceptibility of gram-positive pathogens collected from 2012 to 2014 from the United States, Asia Pacific, Latin America and Europe. Diagn Microbiol Infect Dis. 2018;90(4):329-334. View Source
- [2] Sader HS, et al. Worldwide surveillance of Iclaprim activity: In vitro susceptibility of gram-positive pathogens collected from patients with skin and skin structure infections from 2013 to 2017. Diagn Microbiol Infect Dis. 2020;96(4):114975. View Source
